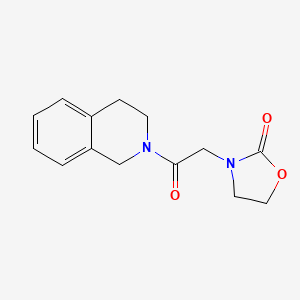

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one

Description

3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidin-2-one core linked via a ketone-containing ethyl chain to a 3,4-dihydroisoquinoline moiety. This structural combination suggests applications in medicinal chemistry, particularly in modulating protein-protein interactions or enzymatic activity, given the prevalence of oxazolidinones in antibiotics (e.g., linezolid) and the role of dihydroisoquinoline derivatives in targeting epigenetic pathways .

Properties

IUPAC Name |

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13(10-16-7-8-19-14(16)18)15-6-5-11-3-1-2-4-12(11)9-15/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDIICDRCVFMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3CCOC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one is a derivative of the 3,4-dihydroisoquinoline scaffold, which has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This article provides an overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₉H₂₀N₂O₃

- Molecular Weight : 320.38 g/mol

- CAS Number : 1142211-87-7

Research indicates that compounds containing the 3,4-dihydroisoquinoline moiety exhibit multiple mechanisms of action, including:

- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this one have shown significant inhibition of AChE, which is crucial for enhancing cholinergic neurotransmission in neurodegenerative conditions .

- Monoamine Oxidase (MAO) Inhibition : The compound also demonstrates inhibitory activity against MAO enzymes, which are involved in the metabolism of neurotransmitters. This dual-target approach is beneficial for treating Alzheimer's disease .

In Vitro Studies

A series of biological evaluations were conducted to assess the efficacy of the compound:

| Activity Type | Result | Reference |

|---|---|---|

| AChE Inhibition | IC₅₀ = 0.28 µM | |

| MAO-B Inhibition | IC₅₀ = 2.81 µM | |

| Cytotoxicity | Non-toxic at concentrations < 12.5 µM |

These results indicate that the compound effectively inhibits key enzymes associated with neurodegeneration while maintaining low cytotoxicity.

In Vivo Studies

Acute toxicity studies in mice showed that even at high doses (2500 mg/kg), the compound did not exhibit significant toxicity, suggesting a favorable safety profile for further development .

Case Studies

- Alzheimer's Disease Model : In a study involving a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent .

- Parkinson's Disease Model : Another study highlighted its neuroprotective effects in a rodent model of Parkinson's disease, where it mitigated dopaminergic neuron loss and improved motor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Conformational Analysis

The compound’s closest structural analogues include:

Key Structural Differences :

- Aromatic Systems: Dihydroisoquinoline lacks the fused heteroaromatic systems seen in indoloquinoxaline or dioxoindoline derivatives, which could alter π-π stacking efficiency and binding affinity.

- Hydrogen-Bonding Capacity: The oxazolidinone’s carbonyl group is a strong hydrogen-bond acceptor, while the dihydroisoquinoline’s NH group (in protonated form) may act as a donor, enabling unique interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via multi-step protocols. A typical approach involves:

- Step 1 : Preparation of the 3,4-dihydroisoquinoline core using Pictet-Spengler or Bischler-Napieralski reactions under acidic conditions .

- Step 2 : Coupling the dihydroisoquinoline moiety to an oxazolidinone precursor via a ketone linker. This often employs amide bond-forming reagents like EDC/HOBt or reductive amination with NaBH(OAc)₃ .

- Key Intermediates : 3,4-Dihydroisoquinoline derivatives and 2-oxoethyl oxazolidinone precursors are critical. Purity is ensured through column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the dihydroisoquinoline and oxazolidinone moieties. Aromatic protons (δ 6.5–8.5 ppm) and oxazolidinone carbonyl (δ ~175 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of the oxazolidinone ring) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What are the primary biological targets or assays used to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Targets include kinases (e.g., CDK1/GSK3β) or proteases, using fluorescence-based or radiometric assays .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify binding affinities (IC₅₀ values). Solubility in DMSO/PBS mixtures must be optimized .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?

- Methodological Answer :

- Assay Validation : Cross-check activity in orthogonal assays (e.g., cell-free vs. cell-based systems) to rule out false positives .

- Metabolite Interference : Use LC-MS to detect compound degradation or metabolite formation in cellular assays .

- Solubility/Permeability : Adjust formulation (e.g., cyclodextrins for hydrophobic compounds) to ensure consistent bioavailability .

Q. What strategies are employed to optimize reaction yield and purity during the synthesis of the oxazolidinone-dihydroisoquinoline hybrid structure?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while THF/water mixtures reduce side reactions .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%) .

Q. How do structural modifications (e.g., substituents on the dihydroisoquinoline ring) impact the compound’s bioactivity and pharmacokinetics?

- Methodological Answer :

- SAR Studies : Compare analogs with halogen (Cl, F) or methyl groups at the 3,4-positions of dihydroisoquinoline. Electron-withdrawing groups often enhance enzyme inhibition but reduce solubility .

- LogP Analysis : Measure octanol/water partitioning to predict blood-brain barrier penetration. Hydrophilic substituents (e.g., -OH) improve aqueous solubility but may lower potency .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonds with kinase ATP pockets) .

- MD Simulations : GROMACS or AMBER simulations (10–100 ns) assess stability of ligand-receptor complexes and identify key residues for mutagenesis validation .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across independent studies?

- Methodological Answer :

- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Positive Controls : Include reference inhibitors (e.g., staurosporine) to calibrate assay sensitivity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers and systemic biases .

Q. What experimental designs are optimal for long-term stability studies of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC .

- Lyophilization : Assess stability in lyophilized vs. solution states. Add excipients (trehalose, mannitol) to prevent hydrolysis .

Tables

Table 1: Key Synthetic Intermediates and Their Roles

| Intermediate | Role in Synthesis | Key Reaction Conditions | Reference |

|---|---|---|---|

| 3,4-Dihydroisoquinoline core | Provides bicyclic pharmacophore | Pictet-Spengler reaction, HCl | |

| 2-Oxoethyl oxazolidinone | Links to dihydroisoquinoline | EDC/HOBt coupling, RT, 24h |

Table 2: Comparative Bioactivity of Structural Analogs

| Substituent (Position) | Enzyme Inhibition (IC₅₀, nM) | LogP | Solubility (µM) |

|---|---|---|---|

| -Cl (3) | 12 ± 1.5 | 3.2 | 50 |

| -OCH₃ (4) | 45 ± 3.8 | 2.1 | 220 |

| -CF₃ (3) | 8 ± 0.9 | 4.0 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.